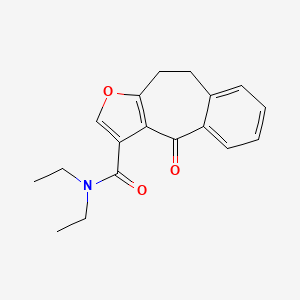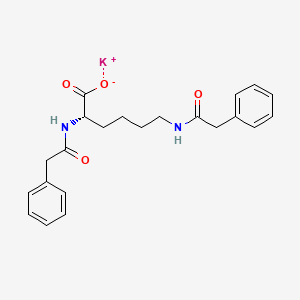
L-N(sup 2),N(sup 6)-Bis(phenylacetyl)lysine potassium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-N(sup 2),N(sup 6)-Bis(phenylacetyl)lysine potassium salt is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is a derivative of lysine, an essential amino acid, and features phenylacetyl groups attached to the lysine molecule. The potassium salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-N(sup 2),N(sup 6)-Bis(phenylacetyl)lysine potassium salt typically involves the acylation of lysine with phenylacetic acid derivatives. The reaction is carried out under controlled conditions to ensure the selective attachment of phenylacetyl groups to the lysine molecule. Common reagents used in this synthesis include phenylacetic acid, lysine, and potassium hydroxide. The reaction is usually performed in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. Quality control measures, including spectroscopy and chromatography, are employed to verify the chemical composition and purity of the compound.
化学反应分析
Types of Reactions
L-N(sup 2),N(sup 6)-Bis(phenylacetyl)lysine potassium salt can undergo various chemical reactions, including:
Oxidation: The phenylacetyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to yield lysine and phenylacetyl alcohols.
Substitution: The phenylacetyl groups can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine can facilitate substitution reactions.
Major Products Formed
Oxidation: Phenylacetic acid derivatives.
Reduction: Lysine and phenylacetyl alcohols.
Substitution: Various acylated lysine derivatives.
科学研究应用
L-N(sup 2),N(sup 6)-Bis(phenylacetyl)lysine potassium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of L-N(sup 2),N(sup 6)-Bis(phenylacetyl)lysine potassium salt involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylacetyl groups can modulate the activity of these targets by binding to active sites or altering the conformation of the target molecules. This interaction can lead to inhibition or activation of enzymatic activity, affecting various biochemical pathways.
相似化合物的比较
L-N(sup 2),N(sup 6)-Bis(phenylacetyl)lysine potassium salt can be compared with other lysine derivatives, such as:
N-Acetyl-L-lysine: Features an acetyl group instead of phenylacetyl, with different solubility and reactivity properties.
N-Benzoyl-L-lysine: Contains a benzoyl group, offering distinct chemical and biological activities.
N-Succinyl-L-lysine: Incorporates a succinyl group, used in different biochemical applications.
属性
CAS 编号 |
65406-09-9 |
|---|---|
分子式 |
C22H25KN2O4 |
分子量 |
420.5 g/mol |
IUPAC 名称 |
potassium;(2S)-2,6-bis[(2-phenylacetyl)amino]hexanoate |
InChI |
InChI=1S/C22H26N2O4.K/c25-20(15-17-9-3-1-4-10-17)23-14-8-7-13-19(22(27)28)24-21(26)16-18-11-5-2-6-12-18;/h1-6,9-12,19H,7-8,13-16H2,(H,23,25)(H,24,26)(H,27,28);/q;+1/p-1/t19-;/m0./s1 |
InChI 键 |
UJTFFQLFDFNNEO-FYZYNONXSA-M |
手性 SMILES |
C1=CC=C(C=C1)CC(=O)NCCCC[C@@H](C(=O)[O-])NC(=O)CC2=CC=CC=C2.[K+] |
规范 SMILES |
C1=CC=C(C=C1)CC(=O)NCCCCC(C(=O)[O-])NC(=O)CC2=CC=CC=C2.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


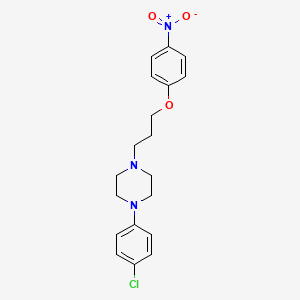
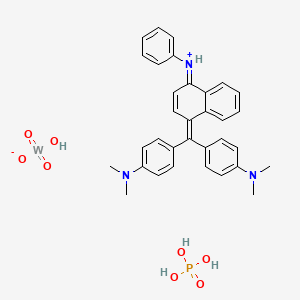
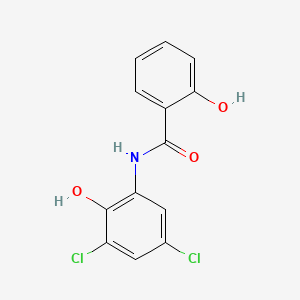


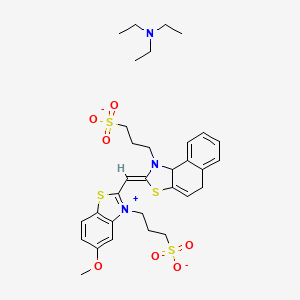
![Propanedioic acid, [(2,5-dimethoxyphenyl)methyl]-](/img/structure/B15188173.png)
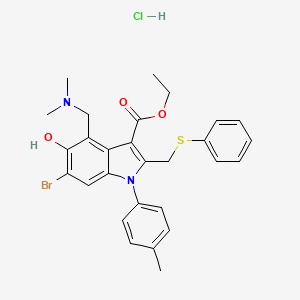

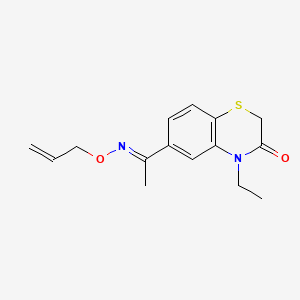

![N-(3-chloro-8,15,20,25,32-pentaoxo-3,22-diazanonacyclo[19.16.0.02,18.04,17.05,14.07,12.023,36.024,33.026,31]heptatriaconta-1,4,7(12),10,13,16,18,23,26(31),27,29,33,36-tridecaen-30-yl)benzamide](/img/structure/B15188220.png)
